N-[3-(Diethylamino)propyl]octanamide
Description
N-[3-(Diethylamino)propyl]octanamide is a tertiary amine-containing amphiphilic compound characterized by a diethylamino group attached to a propyl chain, which is further linked to an octanamide moiety. The compound’s amphiphilic nature, combining hydrophobic (octanamide) and hydrophilic (diethylamino) regions, renders it suitable for applications in surfactants, drug delivery systems, or stimuli-responsive materials.
Key physicochemical properties inferred from similar compounds include:
- Molecular formula: Likely C₁₅H₃₁N₂O (based on N-[3-(dimethylamino)propyl]octanamide’s formula, C₁₃H₂₇N₂O , adjusted for diethyl substitution).
- Molecular weight: ~283.4 g/mol (estimated).
- Solubility: Expected to exhibit pH-dependent solubility due to the protonatable diethylamino group, with enhanced hydrophilicity in acidic conditions.
Properties
CAS No. |
168972-13-2 |
|---|---|
Molecular Formula |
C15H32N2O |
Molecular Weight |
256.43 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]octanamide |
InChI |
InChI=1S/C15H32N2O/c1-4-7-8-9-10-12-15(18)16-13-11-14-17(5-2)6-3/h4-14H2,1-3H3,(H,16,18) |
InChI Key |
ZHNODPFBLLDRDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes structural analogues and their key differences:
Notes:
- Diethyl vs. For example, poly(DEAPMA) synthesized via RAFT polymerization exhibits phase separation temperatures (~30–50°C) sensitive to pH and molecular weight .
- Backbone length : Longer alkyl chains (e.g., octadecanamide vs. octanamide) increase hydrophobicity, reducing solubility in polar solvents .
Functional and Application Comparisons
- Stimuli-responsive materials: Poly(DEAPMA) displays dual thermo- and pH-responsiveness, whereas dimethylamino analogues (e.g., DMAPMAAm) are primarily pH-responsive. For instance, DMAPMAAm-based hydrogels show swelling transitions at pH 6–8, making them suitable for drug delivery .
- Industrial applications: this compound’s amphiphilicity is leveraged in flotation agents (e.g., DMAPMA copolymers enhance lithium mica recovery by 33.1% compared to traditional amines ). In contrast, octadecanamide derivatives are used in surface coatings for controlled hydrophobicity .
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